![molecular formula C13H11N5OS B5305700 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide, also known as MTTC, is a novel small molecule drug that has been of significant interest in scientific research. MTTC belongs to the class of tetrazole-containing compounds and has been shown to have potential therapeutic applications in various fields of medicine. In
Wirkmechanismus
The mechanism of action of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. In cardiovascular research, this compound has been shown to activate the ATP-sensitive potassium channels and inhibit the activity of phosphodiesterase, resulting in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, leading to the reduction of inflammation. In cardiovascular research, this compound has been shown to cause vasodilation and inhibit platelet aggregation, leading to the improvement of blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide. In cancer research, further studies are needed to explore the potential of this compound as a chemotherapeutic agent and to identify its specific targets in cancer cells. In inflammation research, further studies are needed to explore the potential of this compound as an anti-inflammatory agent and to identify its specific targets in inflammatory cells. In cardiovascular research, further studies are needed to explore the potential of this compound as a vasodilator and antiplatelet agent and to identify its specific targets in cardiovascular cells. Additionally, further studies are needed to optimize the synthesis of this compound and to improve its solubility and bioavailability.
Synthesemethoden
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(1H-tetrazol-5-yl)aniline to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In cardiovascular research, this compound has been shown to have potential as a vasodilator and antiplatelet agent.
Eigenschaften
IUPAC Name |
5-methyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-8-5-10(7-20-8)13(19)14-11-4-2-3-9(6-11)12-15-17-18-16-12/h2-7H,1H3,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAALCUSMREJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)
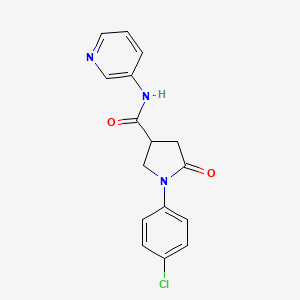
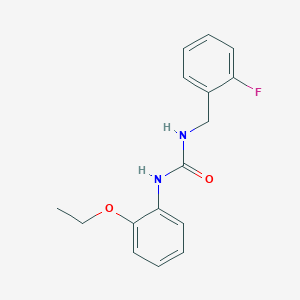
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
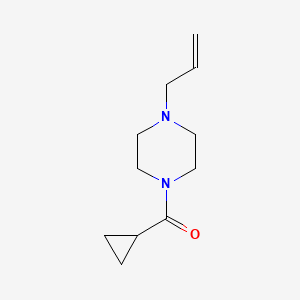
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)
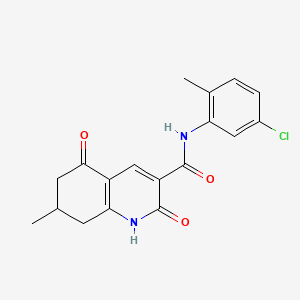
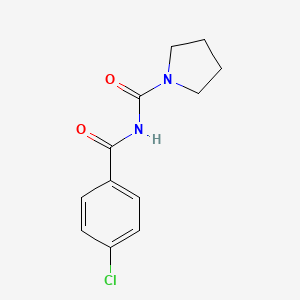
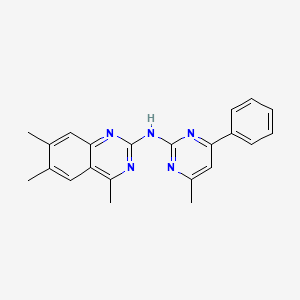
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)